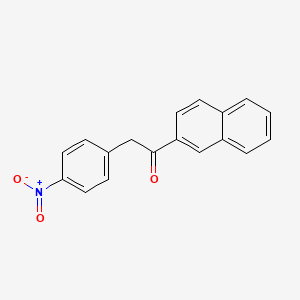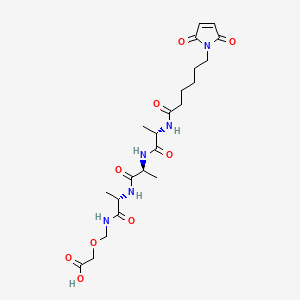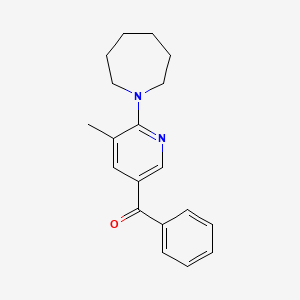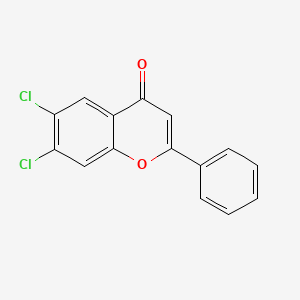
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group, a nitro group, and a naphthyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method involves the nitration of 2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents like nitric acid and sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzoic acid.
Reduction: 2-Hydroxy-3-(naphthalen-2-yl)-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(naphthalen-2-yl)benzaldehyde: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Hydroxy-5-nitrobenzaldehyde: Lacks the naphthyl group, which may affect its overall properties and applications.
3-(Naphthalen-2-yl)-5-nitrobenzaldehyde: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde is unique due to the combination of functional groups present in its structure. The presence of the hydroxyl, nitro, and naphthyl groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H11NO4 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-hydroxy-3-naphthalen-2-yl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C17H11NO4/c19-10-14-8-15(18(21)22)9-16(17(14)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,20H |
InChI Key |
NHMIDWQUBNPMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)
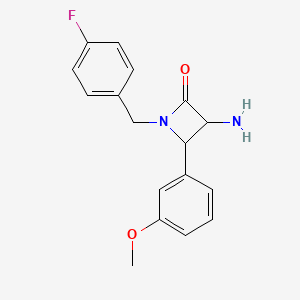

![Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11834131.png)
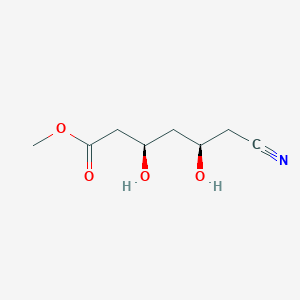

![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)

